molecular formula C12H17Cl2NO B1463646 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1185301-25-0

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1463646
CAS No.: 1185301-25-0
M. Wt: 262.17 g/mol
InChI Key: PBFIEAJKIOACMD-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride (CAS: 1220033-15-7) is a piperidine derivative substituted with a 3-chlorobenzyl ether group. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 269.81 g/mol . This compound is synthesized via O-alkylation of piperidine derivatives using 3-chlorobenzyl bromide, followed by hydrochloric acid salt formation . It is typically a white solid, soluble in polar solvents like water, DMSO, and ethanol, and is used in pharmaceutical research as an intermediate for developing receptor-targeted molecules .

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFIEAJKIOACMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chlorobenzyl Alcohol

  • Method: Chlorination of benzyl alcohol or benzyl derivatives using chlorine sources such as N-chlorosuccinimide (NCS) or direct chlorination under controlled conditions.
  • Catalysts: Radical initiators like azobisisobutyronitrile (AIBN) may be used to facilitate halogenation.
  • Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at controlled temperature to avoid over-chlorination.

Formation of 3-[(3-Chlorobenzyl)oxy]piperidine

  • Reaction Type: Nucleophilic substitution or etherification reaction.
  • Reagents: 3-Chlorobenzyl alcohol is reacted with piperidine.
  • Base: Potassium carbonate (K2CO3) or similar mild bases are used to deprotonate piperidine and facilitate nucleophilic attack.
  • Solvents: Aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethyl acetate.
  • Temperature: Mild heating (e.g., 50–80 °C) to promote reaction efficiency.
  • Molar Ratios: Piperidine is often used in slight excess to drive the reaction to completion.

Conversion to Hydrochloride Salt

  • Process: The free base 3-[(3-Chlorobenzyl)oxy]piperidine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethyl acetate).
  • Outcome: Formation of the hydrochloride salt improves compound stability, crystallinity, and handling properties.
  • Isolation: The salt is typically precipitated, filtered, and dried under vacuum.

Alternative Synthetic Routes and Optimization

A patent describing the preparation of cloperastine hydrochloride, a related piperidine ether hydrochloride, outlines a synthetic scheme involving condensation or etherification between two compounds (analogous to 3-chlorobenzyl derivatives and piperidine) in aprotic solvents like dichloromethane, dichloroethane, DMF, ethyl acetate, or THF, with acid-binding agents or etherification reagents. This method emphasizes:

  • Solvent Selection: Aprotic solvents to enhance reaction rates and selectivity.
  • Molar Ratios: Compound IV (e.g., chlorobenzyl derivative) to compound III (e.g., piperidine) ratios ranging from 1:0.8 to 1:10.
  • Reaction Types: Both condensation and etherification reactions are viable, depending on reagents and conditions.

Data Table: Typical Reaction Conditions for Synthesis

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Preparation of 3-Chlorobenzyl Alcohol Benzyl alcohol + N-chlorosuccinimide + AIBN Dichloromethane or similar 0–25 (room temp) Radical chlorination, controlled to avoid over-chlorination
Etherification 3-Chlorobenzyl alcohol + Piperidine + K2CO3 THF, DMF, or ethyl acetate 50–80 Base-mediated nucleophilic substitution
Hydrochloride Formation 3-[(3-Chlorobenzyl)oxy]piperidine + HCl Ethanol or ethyl acetate Room temperature Salt formation, precipitation and isolation

Research Findings and Analytical Considerations

  • Purity and Structural Confirmation: Analytical methods such as NMR (¹H and ¹³C), HPLC, and elemental analysis are essential to confirm the structure and purity of the synthesized compound.
  • Reaction Yield: Optimized conditions typically yield high purity products with yields exceeding 75–85%.
  • Solvent Effects: Aprotic solvents improve etherification efficiency and reduce side reactions.
  • Scale-Up Potential: The described methods are amenable to industrial scale-up with process optimization, including continuous flow techniques and real-time monitoring (e.g., FTIR or Raman spectroscopy) to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidine derivatives, N-oxides, and reduced benzyl derivatives .

Scientific Research Applications

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Chlorine Position Isomers

Differences in chlorine substitution on the benzyl group significantly influence physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
3-[(3-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 269.81 3-chloro Intermediate for receptor ligands
3-[(2-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 269.81 2-chloro Industrial-grade pesticide intermediate
4-[(3-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 269.81 4-chloro Similar solubility; structural analog in drug discovery

The 3-chloro isomer is more commonly used in central nervous system (CNS) drug development due to optimal steric and electronic effects for receptor binding .

Halogen-Substituted Analogs

Replacing chlorine with fluorine alters polarity and metabolic stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Key Differences
3-[(3-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 269.81 Cl Higher lipophilicity; slower metabolism
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₇ClFNO 245.72 F Lower molecular weight; enhanced solubility

Fluorine’s electronegativity improves solubility but may reduce CNS penetration compared to chlorine .

Substituent Variants in Piperidine Derivatives

Modifications to the benzyl or piperidine groups impact pharmacological activity:

Compound Name Molecular Formula Key Structural Feature Pharmacological Relevance
3-[(3-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₅Cl₂NO 3-chlorobenzyl ether H₁ receptor inverse agonism (e.g., BF 2649 analogs)
1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine HCl C₁₇H₂₆Cl₂NO 4-chlorophenylpropoxy chain Histamine H₁ antagonist (K_b = 0.16 nM)
4-[(3-Cyclobutyl-oxadiazolyl)methyl]piperidine HCl C₁₃H₁₉ClN₄O₂ Cyclobutyl-oxadiazole moiety Agrochemical applications
(3S,4R)-3-(Benzodioxolyloxy)methyl-4-phenylpiperidine HCl C₁₉H₂₁ClNO₃ Benzodioxole and phenyl groups Paroxetine impurity; serotonin reuptake inhibition

The benzodioxole-containing derivative (paroxetine-related) shows serotonin receptor selectivity, whereas the 4-chlorophenylpropoxy analog exhibits potent H₁ antagonism .

Pharmacologically Active Derivatives

Compound Name Target Receptor Activity (EC₅₀/K_b) Application
BF 2649 (H₁ inverse agonist) Histamine H₁ EC₅₀ = 1.5 nM Cognitive disorder treatment
Paroxetine Hydrochloride Serotonin transporter K_i = 0.13 nM Antidepressant
3-[(3-Chlorobenzyl)oxy]piperidine HCl Undisclosed CNS targets Under investigation Preclinical neuropharmacology

Biological Activity

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H17ClNOC_{12}H_{17}ClNO and a molecular weight of approximately 262.18 g/mol. Its structure features a piperidine ring substituted with a 3-chlorobenzyl ether group, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt key biochemical pathways involved in cell proliferation and survival. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
  • Receptor Interaction : It also exhibits activity against chemokine receptors, particularly CCR3, which plays a role in immune response modulation. Studies have demonstrated that compounds with similar piperidine structures can act as potent antagonists of CCR3-mediated signaling .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting the cell cycle.
  • Anti-inflammatory Effects : By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX-2 activity
Chemokine Receptor AntagonismModulates immune response via CCR3 inhibition

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound suggest that it is metabolized primarily by cytochrome P450 enzymes. This metabolic pathway influences its bioavailability and therapeutic efficacy. Studies have shown that the compound remains stable under physiological conditions, indicating its potential for prolonged therapeutic action.

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Precautions :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data : Limited acute toxicity; assume irritancy based on structural analogs (e.g., H315 skin irritation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
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3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

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